5-Bromothieno[2,3-b]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-bromothieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXXDAOIZZTUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090128-24-6 | |
| Record name | 5-bromothieno[2,3-b]pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile typically involves the bromination of thieno[2,3-b]pyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for 5-Bromothieno[2,3-b]pyridine-2-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thieno ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetic acid or dichloromethane.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
5-Bromothieno[2,3-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral genomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below compares 5-bromothieno[2,3-b]pyridine-2-carbonitrile with key analogues:
Functional Group Impact on Reactivity and Activity
Bromo Substituent :
- Electronic Effects : The electron-withdrawing bromo group increases electrophilic substitution reactivity at adjacent positions, facilitating further derivatization .
- Biological Relevance : Bromine enhances binding affinity in kinase inhibitors by forming halogen bonds with target proteins .
Cyano Group :
- Transformations : Hydrolyzed to carboxamide (C=O at 1666 cm⁻¹ in IR) under alkaline conditions, improving solubility and hydrogen-bonding capacity .
- Comparison with Carboxylates: Unlike carboxylic acid derivatives (e.g., 5-bromothieno[2,3-b]pyridine-2-carboxylic acid, C₈H₄BrNO₂S), the cyano group offers versatility in nucleophilic additions .
Biological Activity
5-Bromothieno[2,3-b]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug discovery, supported by relevant studies and data.
Chemical Structure and Properties
5-Bromothieno[2,3-b]pyridine-2-carbonitrile features a unique structure that combines a thieno ring with a pyridine ring, a bromine atom, and a nitrile group. This specific arrangement contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Antimicrobial and Antiviral Properties
Research indicates that 5-Bromothieno[2,3-b]pyridine-2-carbonitrile exhibits potential antimicrobial and antiviral activities. It has been investigated for its ability to inhibit the growth of various pathogens, including bacteria and viruses. The compound's mechanism of action may involve the modulation of specific biochemical pathways or direct interaction with microbial targets.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation. For instance, it may act as an inhibitor of phosphoinositide-3-kinase (PI3K), which is often overexpressed in tumors .
The biological effects of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile are attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Nucleic Acid Interference : It could interfere with the replication processes of viral genomes or the transcriptional activity in cancer cells.
These interactions lead to alterations in cellular signaling pathways, ultimately resulting in decreased pathogen viability or cancer cell growth.
Comparative Analysis with Related Compounds
To understand the uniqueness of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromothieno[2,3-b]pyridine-2-carbonitrile | Structure | Antimicrobial, Antiviral, Anticancer |
| 5-Bromothieno[2,3-b]pyridine-2-carboxylic acid | Structure | Limited antibacterial activity |
| 5-Bromopyrimidine-2-carbonitrile | Structure | Moderate anticancer activity |
Case Studies
- Anticancer Efficacy : A study demonstrated that 5-Bromothieno[2,3-b]pyridine-2-carbonitrile exhibited significant cytotoxicity against ovarian cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .
- Antimicrobial Action : Another investigation reported that this compound effectively inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The study highlighted its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have further elucidated the biological activities of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile:
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to key targets involved in cancer and infectious diseases. These findings suggest that structural modifications could enhance its efficacy further.
- In Vivo Studies : Preliminary animal studies have shown promising results regarding its safety profile and therapeutic potential against certain cancers and infections.
Q & A
Advanced Research Question
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR or JAK2) using fluorescence polarization .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC values .
- ADME-Tox Studies : Perform metabolic stability tests in liver microsomes and hERG channel binding assays to prioritize lead compounds .
How should researchers handle safety and stability concerns during storage and experimentation?
Basic Research Question
- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
